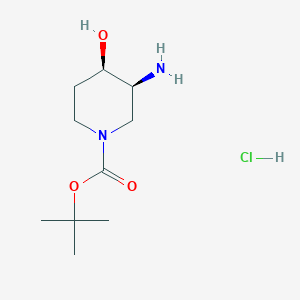
t-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate hydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate hydrochloride, commonly referred to as TB-AHP, is a highly reactive, colorless crystalline compound. It is a readily available, low-cost and highly versatile reagent that is used in various scientific research applications, such as organic synthesis, drug discovery and biochemistry. TB-AHP is a versatile compound that can be used in a variety of ways, from the synthesis of complex molecules to the study of biochemical and physiological effects.
Scientific Research Applications
TB-AHP is a highly versatile reagent and has a wide range of applications in scientific research. It is used in organic synthesis to produce a variety of compounds, including drugs, dyes, and polymers. TB-AHP is also used in the study of biochemical and physiological effects, as it can be used to study the effects of various compounds on cells, tissues, and organs. It is also used in drug discovery, as it can be used to identify novel compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of TB-AHP is not fully understood, however, it is known to act as a catalyst for various reactions. TB-AHP acts as a proton donor, transferring a proton from the substrate to the reaction product. This proton transfer is necessary for the reaction to take place and is the basis of the reaction mechanism.
Biochemical and Physiological Effects
TB-AHP has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of nitric oxide, which is an important molecule involved in many cellular processes. TB-AHP has also been shown to modulate the activity of certain enzymes and to have anti-inflammatory effects. In addition, TB-AHP has been shown to have an effect on the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The main advantage of using TB-AHP in laboratory experiments is its low cost and high reactivity. TB-AHP is a highly reactive reagent and can be used to synthesize a variety of compounds in a relatively short amount of time. However, TB-AHP is also a highly toxic compound and should be handled with caution. It is important to use protective equipment when handling TB-AHP, as it can cause skin irritation and respiratory problems.
Future Directions
TB-AHP has a wide range of potential applications in scientific research, and there are many potential future directions for research. One potential future direction is the development of new drugs or other compounds that can be synthesized using TB-AHP. Additionally, there is potential for further research into the biochemical and physiological effects of TB-AHP, as well as its potential therapeutic applications. There is also potential for further research into the use of TB-AHP as a catalyst for organic synthesis, as well as its potential use in the synthesis of polymers and dyes. Finally, there is potential for further research into the safety and toxicity of TB-AHP, as well as the development of safer methods for handling the compound.
Synthesis Methods
TB-AHP can be synthesized from 1-piperidinecarboxylic acid and t-butyl chloride in the presence of anhydrous sodium acetate. The synthesis is carried out in a three-step process, which involves the reaction of 1-piperidinecarboxylic acid with t-butyl chloride, followed by the addition of anhydrous sodium acetate, and finally the reaction of the resulting product with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, and the final product is a white crystalline powder.
properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDPMQUQHWZIB-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl cis-3-amino-4-hydroxy-1-piperidinecarboxylate hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)




![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)